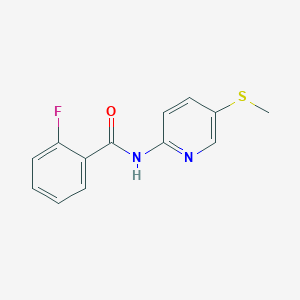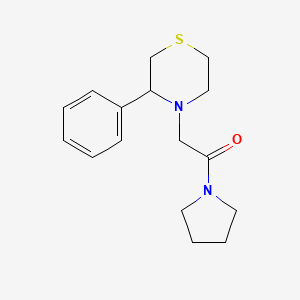![molecular formula C17H18N2OS B7594343 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTM belongs to the class of thiomorpholine-based compounds and has been found to possess various biological activities.
作用机制
The exact mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is not fully understood. However, studies have suggested that [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone exerts its biological activities through the inhibition of various enzymes and signaling pathways. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been found to have various biochemical and physiological effects. Studies have shown that [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has also been found to inhibit cell proliferation and migration, which are important processes in cancer progression. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been found to have antiviral activity by inhibiting viral replication.
实验室实验的优点和局限性
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is its solubility. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is poorly soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone. One area of research could focus on the development of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone derivatives with improved solubility and potency. Additionally, further studies could investigate the mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone and its effects on different signaling pathways. Furthermore, research could focus on the use of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone in combination with other therapeutic agents to enhance its efficacy. Finally, studies could investigate the potential of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is a promising compound with potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for cancer therapy, inflammatory diseases, and HIV infections. While there are limitations to working with [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone, such as its solubility, there are several potential future directions for research on this compound. Overall, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is a compound that warrants further investigation for its potential as a therapeutic agent.
合成方法
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone can be synthesized through a multistep reaction process. The first step involves the preparation of 4-methylphenyl-thiomorpholine, which is achieved by reacting 4-methylphenyl isothiocyanate with morpholine. The resulting product is then reacted with 4-chloromethylpyridine to form [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone. The final product is obtained after purification using column chromatography.
科学研究应用
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been shown to have antiviral activity against HIV, making it a potential therapeutic agent for the treatment of HIV infections.
属性
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-2-4-14(5-3-13)16-12-21-11-10-19(16)17(20)15-6-8-18-9-7-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSGUPWKWUKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)



![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)